2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide
Description
2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a benzodioxole group and an N-(4-fluorophenyl)acetamide side chain. The pyridazinone moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which is often associated with biological activity, particularly in kinase inhibition and anti-inflammatory applications . The benzodioxole group (a fused benzene and dioxole ring) may enhance metabolic stability and CNS permeability, while the 4-fluorophenyl acetamide substituent could influence binding affinity and selectivity through hydrophobic interactions and halogen bonding. Structural determination of such compounds often relies on X-ray crystallography techniques implemented in programs like SHELX, which are critical for confirming stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-13-2-4-14(5-3-13)21-18(24)10-23-19(25)8-6-15(22-23)12-1-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABDDUDUQYVMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridazinone Core: This involves the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Coupling Reactions: The benzodioxole and pyridazinone intermediates are coupled using appropriate reagents such as coupling agents or catalysts.
Introduction of the Fluorophenylacetamide Moiety: This step involves the acylation of the intermediate with 4-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Dihydropyridazine derivatives are common products.
Substitution: Substituted fluorophenyl derivatives are typically formed.
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group may confer greater metabolic stability compared to non-halogenated analogs (e.g., dimethylphenoxy in compounds) .
- Benzodioxole substituents are less common in the cited pharmacopeial compounds, suggesting divergent pharmacokinetic or target profiles.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Solubility: The pyridazinone core and acetamide side chain likely improve aqueous solubility compared to highly lipophilic diphenylhexanamide derivatives () .
- Bioavailability: Fluorination at the phenyl ring may enhance membrane permeability relative to non-fluorinated counterparts .
- Target Selectivity : The benzodioxole group could favor interactions with CNS targets (e.g., serotonin receptors), whereas thiazolidine-containing analogs () may target bacterial enzymes .
Research Findings and Gaps
- Hypothesized Activity: The target’s structural motifs align with kinase inhibitors (e.g., pyridazinone-based PDE4 inhibitors) and neuroactive agents (benzodioxole-containing compounds like paroxetine).
- Contrasts with Analogs : Unlike the bicyclic β-lactam analogs in , the target lacks fused bicyclic systems, likely reducing antibacterial activity but increasing versatility for other therapeutic areas .
- Limitations : Absence of explicit bioactivity data for the target compound necessitates further in vitro and in vivo studies.
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzodioxole moiety, a pyridazinone core, and an acetamide functional group. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets within cells. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular signaling pathways.
- Receptor Modulation : Potential binding to receptors influencing various physiological responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on benzodioxole derivatives has shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 (Lung) | 10.5 | Induces apoptosis |
| Compound 5 | C6 (Glioma) | 12.3 | Disrupts mitochondrial membrane potential |
In a study evaluating the cytotoxic effects of benzodioxole derivatives on A549 human lung adenocarcinoma and C6 rat glioma cells, it was found that these compounds could significantly reduce cell viability while promoting apoptosis through mechanisms involving DNA synthesis inhibition and mitochondrial disruption .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways:
- PDE Inhibition : Compounds similar to this compound have demonstrated selective inhibition of PDE4, which is involved in inflammatory responses. In vitro studies reported an IC50 value of approximately 140 nM for related compounds .
Case Studies and Research Findings
A series of studies have focused on the biological implications of benzodioxole derivatives:
- Anticancer Studies : A study published in NCBI highlighted that certain benzodioxole derivatives exhibited cytotoxicity against A549 and C6 cell lines. The most effective derivative increased early and late apoptosis rates significantly compared to control groups .
- Pharmacological Evaluation : Research involving the evaluation of various derivatives indicated that modifications to the benzodioxole ring could enhance biological activity, suggesting that structural optimization is crucial for developing potent anticancer agents.
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves condensation, cyclization, and functionalization steps. Key considerations include:
- Stepwise Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyridazinone core formation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl substitutions .
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +25% yield |
| Solvent | DMF, THF, MeCN | DMF | +30% purity |
| Catalyst Load | 1–5 mol% Pd | 3 mol% | +15% selectivity |
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of the compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazinone core and substituents (e.g., benzodioxolyl vs. fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How can preliminary biological activity assessments be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., pyridazinones often inhibit kinases or inflammatory mediators) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™).
- Cell Viability : Screen against cancer lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Dose-Response Curves : Generate IC50 values with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data across different studies?
Methodological Answer:
- Orthogonal Assays : Validate activity using unrelated techniques (e.g., surface plasmon resonance vs. enzymatic assays) to rule out assay-specific artifacts .
- Structural Analogs : Compare bioactivity of derivatives to identify critical substituents (e.g., fluorophenyl vs. methoxyphenyl groups) .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC50) and apply statistical tests (ANOVA) to resolve discrepancies .
Q. What computational methods are integrated with experimental approaches to elucidate reaction mechanisms?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizing intermediates via hydrogen bonding) .
- Machine Learning : Train models on reaction databases to predict optimal conditions for novel derivatives .
Q. Table 2: Computational-Experimental Workflow
| Step | Tool/Method | Application Example |
|---|---|---|
| Mechanism Proposal | Gaussian (DFT) | Transition state energy profiling |
| Solvent Effects | GROMACS (MD) | Solvent-shell analysis |
| Condition Prediction | Scikit-learn (ML) | Catalyst/solvent recommendation |
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with variations in:
- Core : Pyridazinone vs. pyrimidinone .
- Substituents : Fluorophenyl vs. chlorophenyl or methoxy groups .
- High-Throughput Screening : Use 96-well plates to test 50+ analogs in parallel for bioactivity .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
